

Core Mechanism of Action: Inhibition of NLRP3 Inflammasome

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Compound of Interest		
Compound Name:	Reynosin	
Cat. No.:	B1680571	Get Quote

The primary mechanism of action of **Reynosin** is the suppression of neuroinflammation through the inhibition of the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing-3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, triggers the release of proinflammatory cytokines, leading to inflammation.

Reynosin exerts its inhibitory effect on the NLRP3 inflammasome through a multi-faceted approach:

- Reduction of Pro-inflammatory Cytokines: Reynosin has been shown to effectively decrease
 the expression of interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) at both the mRNA and
 protein levels in microglial cells.[1]
- Inhibition of NLRP3 Inflammasome Activation: The compound directly inhibits the activation
 of the NLRP3 inflammasome. This is evidenced by reduced transcription of NLRP3 and
 caspase-1, diminished NLRP3 protein expression, inhibition of apoptosis-associated specklike protein containing a CARD (ASC) oligomerization, and decreased caspase-1 selfcleavage.[1]
- Suppression of NADPH Oxidase Activity: Reynosin curtails the activation of nicotinamide
 adenine dinucleotide phosphate (NADPH) oxidase.[1] This is a key upstream regulator of
 NLRP3 inflammasome activation. The inhibition is demonstrated by reduced NADP+ and
 NADPH levels, downregulation of gp91phox mRNA and protein expression, and suppression
 of p47phox expression and its translocation to the cell membrane.[1]



Additional Anti-inflammatory and Protective Effects

Beyond its primary action on the NLRP3 inflammasome, **Reynosin** exhibits a broader range of anti-inflammatory and protective activities:

- Inhibition of CINC-1 Induction: Reynosin demonstrates a dose-dependent inhibition of cytokine-induced neutrophil chemoattractant-1 (CINC-1) induction in lipopolysaccharide (LPS)-stimulated rat kidney epithelioid NRK-52E cells.[4]
- Hepatoprotective Effects: In animal models, Reynosin has shown protective effects against liver damage by inhibiting apoptosis in hepatocytes. This is associated with an increase in Bcl-2 and Bcl-XL mRNA levels and a decrease in Bax mRNA levels.[5]
- Neuroprotective Effects: **Reynosin** protects against dopamine-induced neuronal cell death. This neuroprotective effect is linked to the up-regulation of E6-associated protein and the down-regulation of α-synuclein protein expression.[5]
- Inhibition of Nitric Oxide Production: Reynosin has been found to inhibit the production of nitric oxide (NO) in LPS-activated murine macrophages.[5]

Quantitative Data Summary



Parameter	Model System	Effect	Concentration/ Dose	Reference
CINC-1 Induction	LPS-stimulated NRK-52E cells	50% inhibitory effect (IC50)	~1 μM	[4]
Anti- mycobactericidal Activity	Mycobacterium tuberculosis (H37Rv, 366- 2009, 104-2010 strains)	Minimal Bactericidal Concentration (MBC)	128 μg/mL	[5]
Anti- mycobactericidal Activity	Mycobacterium tuberculosis (H37Rv, 104- 2010, 63-2009, 366-2009, 430- 2010 strains)	Minimal Inhibitory Concentration (MIC)	64-128 μg/mL	[5]
Nitric Oxide Production	LPS-activated murine macrophages	IC50 for NO release (for a related compound)	0.8 μΜ	[5]
Cytotoxicity	KB cancer cell	IC50	2.7 μg/mL	[5]

Experimental Protocols

In Vitro Microglial Inflammation Assay

- Cell Line: BV-2 microglial cells.
- Treatment: Lipopolysaccharide (LPS) to induce inflammation, followed by treatment with **Reynosin**.
- Analysis:



- CD11b Expression: Measured by flow cytometry or immunofluorescence to assess microglial activation.
- Cytokine mRNA Levels (IL-1β, IL-18): Quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
- Cytokine Protein Levels (IL-1β, IL-18): Measured using enzyme-linked immunosorbent assay (ELISA).[1]

In Vivo Neuroinflammation Mouse Model

- Animal Model: Mice treated with lipopolysaccharide (LPS) to induce systemic inflammation.
- Treatment: Administration of Reynosin.
- Analysis:
 - Immunohistochemistry: Staining of brain tissue for Iba-1 to quantify the number and assess the morphology of microglia.
 - \circ Cytokine Expression (IL-1 β , IL-18): Measured in brain tissue homogenates by ELISA or RT-qPCR.[1]

NLRP3 Inflammasome Activation Assay

- Cell Line: BV-2 microglial cells or primary microglia.
- Treatment: Priming with LPS followed by an NLRP3 activator (e.g., ATP or nigericin) in the presence or absence of Reynosin.
- Analysis:
 - Western Blot: To measure the protein levels of NLRP3, pro-caspase-1, and cleaved caspase-1.
 - ASC Oligomerization: Assessed by cross-linking ASC monomers followed by western blotting to detect oligomers.

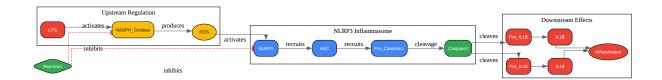


Caspase-1 Activity: Measured using a fluorometric activity assay.

NADPH Oxidase Activity Assay

- · Cell Line: BV-2 microglial cells.
- Treatment: Stimulation with an appropriate agonist (e.g., LPS) with or without **Reynosin**.
- Analysis:
 - NADP+/NADPH Levels: Measured using a colorimetric or fluorometric assay kit.
 - gp91phox and p47phox Expression: Quantified at the mRNA level by RT-qPCR and at the protein level by western blot.
 - p47phox Translocation: Assessed by subcellular fractionation (separating membrane and cytosolic fractions) followed by western blotting for p47phox.[1]

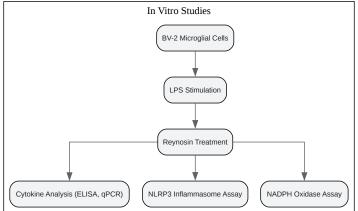
Signaling Pathway and Experimental Workflow Diagrams

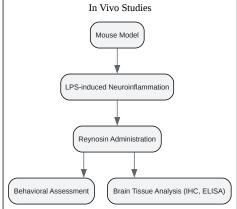


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Caption: **Reynosin**'s inhibition of the NLRP3 inflammasome pathway.







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Caption: Workflow for in vitro and in vivo evaluation of **Reynosin**.

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